molecular formula C19H16ClNO2 B1619116 Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate CAS No. 22609-01-4

Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

Cat. No. B1619116
CAS RN: 22609-01-4
M. Wt: 325.8 g/mol
InChI Key: BHCZANKDQKMIBU-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C19H16ClNO2 . It is also known as 6-Chloro-3-ethyl-2-methyl-4-phenylquinoline .


Synthesis Analysis

The synthesis of quinoline derivatives, including Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, has been achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .


Molecular Structure Analysis

The quinoline ring system in Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate is planar. The phenyl group and the CO2 fragment of the ester unit form dihedral angles of 60.0° and 60.5°, respectively, with the quinoline ring system .


Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Physical And Chemical Properties Analysis

The average mass of Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate is 281.779 Da . The boiling point and other physical properties are not specified in the sources .

Safety And Hazards

The safety and hazards of Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate are not specified in the sources .

Future Directions

Quinoline and its derivatives are widely found throughout nature in various forms and are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time. There is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-23-19(22)17-12(2)21-16-10-9-14(20)11-15(16)18(17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCZANKDQKMIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348054
Record name ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

CAS RN

22609-01-4
Record name ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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